2-Methyl-2H-indazol-3-amine (CAS 97990-19-7) is a highly specialized, ortho-quinoid fused bicyclic heteroaromatic building block. By locking the indazole core into the less thermodynamically stable 2H-tautomeric state via N2-methylation, this compound exhibits a distinct electronic distribution compared to standard 1H-indazoles [1]. This structural fixation results in a highly reactive 3-amino group and a significantly elevated molecular dipole moment . In industrial and pharmaceutical procurement, it is primarily sourced as a rigid, polar precursor for the development of advanced kinase inhibitors, specialized fluorophores, and complex polycyclic scaffolds where the standard 1H-indazole electronics would fail to provide the necessary reactivity or target-binding affinity [1].
Procurement teams and synthetic chemists cannot substitute 2-methyl-2H-indazol-3-amine with its more common regioisomer, 1-methyl-1H-indazol-3-amine, without fundamentally altering process chemistry and product performance. The 1H-isomer is fully aromatic in the benzenoid ring and approximately 3.2–3.6 kcal/mol more thermodynamically stable, making it significantly less reactive in cascade annulations and cycloadditions . Furthermore, the 2H-isomer possesses an ortho-quinoid electronic structure that drives unique denitrogenative transannulations and photochemical transpositions that the 1H-isomer cannot undergo [1]. From a formulation standpoint, substituting the 2-methyl variant with the 1-methyl variant drastically reduces the core basicity and molecular polarity, which can lead to the failure of downstream active pharmaceutical ingredients (APIs) to meet required aqueous solubility and pharmacokinetic benchmarks.
The basicity of the indazole core is a critical parameter for the salt formation and aqueous solubility of downstream APIs. Class-level analysis of the indazole tautomers demonstrates that the 2-methyl-2H-indazole core is significantly more basic than the 1-methyl-1H-indazole core. Specifically, the conjugate acid of the 2-methyl-2H-indazole system exhibits a pKa ranging from 1.72 to 2.02, whereas the 1-methyl-1H-indazole system has a much lower pKa of 0.42 . This >1.3 unit increase in pKa for the 2H-isomer translates to a stronger base, which directly impacts the protonation state at physiological pH and the efficiency of counter-ion pairing during the final stages of pharmaceutical manufacturing[1].
| Evidence Dimension | Core Basicity (pKa of conjugate acid) |
| Target Compound Data | 1.72 – 2.02 (2-methyl-2H-indazole core) |
| Comparator Or Baseline | 0.42 (1-methyl-1H-indazole core) |
| Quantified Difference | >1.3 pKa unit increase (stronger base) |
| Conditions | Aqueous thermodynamic measurements |
A higher core basicity improves the compound's ability to form stable, soluble salts, which is critical for the formulation and bioavailability of indazole-based drugs.
The regiochemistry of the methyl group fundamentally alters the overall dipole moment of the molecule, which dictates its behavior in liquid-liquid extractions and chromatographic purifications. The 2-methyl-2H-indazole core possesses an experimental dipole moment of 3.40 D, which is more than double the 1.50 D dipole moment of the 1-methyl-1H-indazole core . This massive shift in polarity means that 2-methyl-2H-indazol-3-amine and its derivatives will exhibit vastly different retention times and solubility profiles compared to 1H-analogs [1]. Process chemists must account for this when scaling up reactions, as solvent systems optimized for 1H-indazoles will likely result in poor phase separation or product recovery when applied to 2H-indazoles.
| Evidence Dimension | Molecular Dipole Moment |
| Target Compound Data | 3.40 D (2-methyl-2H-indazole core) |
| Comparator Or Baseline | 1.50 D (1-methyl-1H-indazole core) |
| Quantified Difference | 1.90 D higher polarity (+126%) |
| Conditions | Standard experimental dipole moment determination |
The drastically higher polarity requires distinct solvent selection for extraction and purification, preventing the direct transfer of process protocols from 1H-indazole analogs.
The 2-methyl-2H-indazole system is characterized by an ortho-quinoid structure that is thermodynamically less stable than the benzenoid 1H-indazole system. Thermochemical and photophysical evaluations reveal that the 1-methyl-1H-indazole is 3.2–3.6 kcal/mol more stable than the 2-methyl-2H-indazole. This relative ground-state instability acts as a thermodynamic 'spring-load,' making 2-methyl-2H-indazol-3-amine a highly reactive precursor in complex annulations, such as[3+2+1] cyclizations to form pyrimido[1,2-b]indazoles, where the energy released upon reacting drives the transformation forward more efficiently than standard 1H-indazoles [1].
| Evidence Dimension | Relative Thermodynamic Stability |
| Target Compound Data | Less stable (higher ground-state energy) |
| Comparator Or Baseline | 3.2–3.6 kcal/mol more stable (1-methyl-1H-indazole) |
| Quantified Difference | 3.2–3.6 kcal/mol difference in ground-state energy |
| Conditions | Thermochemical and computational stability analysis |
The lower thermodynamic stability of the 2H-isomer provides a kinetic and thermodynamic driving force for complex ring-forming reactions that would be sluggish or fail with the 1H-isomer.
2-Methyl-2H-indazoles exhibit unique photochemical reactivity that is absent in 1-methyl-1H-indazoles, making them valuable for specialized library synthesis. Under UV irradiation (e.g., 254 nm or 310 nm), 2-methyl-2H-indazole undergoes a phototransposition to yield the corresponding 1-methylbenzimidazole in exceptionally high yields of 93–98% [1]. In stark contrast, the 1H-indazole tautomer yields only ~15% of the transposed product under identical conditions, primarily recovering unreacted starting material [1]. This wavelength-dependent reactivity allows 2-methyl-2H-indazol-3-amine derivatives to be utilized in continuous-flow photochemical reactors to access heavily substituted benzimidazoles that are otherwise synthetically challenging.
| Evidence Dimension | Phototransposition Yield to Benzimidazole |
| Target Compound Data | 93–98% yield (2-methyl-2H-indazole) |
| Comparator Or Baseline | ~15% yield (1H-indazole tautomer) |
| Quantified Difference | >78% absolute increase in product yield |
| Conditions | Irradiation at 254 nm or 310 nm in 1,2-dimethoxyethane (0.033 M) |
This enables the procurement of the 2H-isomer specifically as a high-yielding precursor for the continuous-flow photochemical synthesis of benzimidazole libraries.
Because the 2-methyl-2H-indazole core provides a >1.3 unit increase in pKa and a massive 1.90 D increase in dipole moment compared to the 1-methyl-1H-indazole baseline, 2-methyl-2H-indazol-3-amine is the optimal starting material for synthesizing kinase inhibitors (such as ALK or ROS1 targets) that require enhanced aqueous solubility and specific target-pocket polarity .
Leveraging the 93–98% phototransposition yield specific to the 2H-indazole tautomer, industrial chemists can procure 2-methyl-2H-indazol-3-amine to generate complex, substituted benzimidazole libraries. This is executed in continuous-flow UV reactors, bypassing traditional, multi-step thermal condensation routes that often suffer from poor regioselectivity [1].
The thermodynamic 'spring-load' of the less stable 2H-indazole core, combined with the highly reactive 3-amino group, makes this compound an ideal precursor for [3+2+1] multicomponent cyclizations. It reacts efficiently with ketones and N,N-dimethylaminoethanol to form pyrimido[1,2-b]indazoles, which are highly valued as free-radical scavengers and advanced fluorescent materials [2].